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Abstract
3,5-Dibromo-4-pyridinol is a halogenated pyridinol derivative of significant interest in

medicinal chemistry and organic synthesis. As a member of the halogenated pyridine family, it

serves as a versatile intermediate for the synthesis of a wide range of more complex

molecules, particularly in the development of novel therapeutic agents. The presence of

bromine atoms at the 3 and 5 positions, combined with a hydroxyl group at the 4 position,

imparts unique chemical properties that are valuable for further functionalization and molecular

scaffolding. This technical guide provides a detailed overview of the discovery, history, chemical

properties, and synthesis of 3,5-Dibromo-4-pyridinol, along with relevant experimental

protocols and data presented for ease of reference.

Introduction and Historical Context
The discovery of 3,5-Dibromo-4-pyridinol is not marked by a singular event but is rather

embedded in the broader history of the exploration of halogenated pyridines in the 20th

century. The pyridine scaffold itself is a fundamental building block in numerous therapeutic

agents, valued for its ability to enhance water solubility and engage in biological interactions.[1]

The introduction of halogen atoms, particularly bromine, onto the pyridine ring was a strategic

development to create versatile intermediates. These halogenated pyridines serve as key

precursors in a variety of cross-coupling reactions, allowing for the construction of complex

molecular architectures.[1]
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While a precise timeline for the first synthesis of 3,5-Dibromo-4-pyridinol is not readily

available in the public domain, its emergence is a logical progression from the study of related

compounds such as 3,5-dibromopyridine and the exploration of functionalization at the 4-

position. The pyridinol moiety, existing in tautomeric equilibrium with its corresponding pyridone

form, is recognized as a "privileged structure" in drug discovery, appearing in many natural

products with diverse biological activities, including anticancer and antiviral properties.[1] The

combination of the reactive bromine atoms and the biologically significant pyridinol core makes

3,5-Dibromo-4-pyridinol a compound of considerable interest for the synthesis of novel

bioactive molecules.

Physicochemical Properties
A summary of the known physical and chemical properties of 3,5-Dibromo-4-pyridinol is
provided in the table below. These properties are essential for its handling, storage, and

application in synthetic chemistry.

Property Value Reference

Molecular Formula C₅H₃Br₂NO

Molecular Weight 252.89 g/mol

Appearance White to off-white solid

Boiling Point 317.5 ± 37.0 °C (Predicted)

Density 2.228 ± 0.06 g/cm³ (Predicted)

pKa 6.47 ± 0.10 (Predicted)

Storage Temperature 2-8°C

Synthesis of 3,5-Dibromo-4-pyridinol
While a specific, detailed experimental protocol for the synthesis of 3,5-Dibromo-4-pyridinol is
not widely published, a highly plausible and logical synthetic route involves the diazotization of

3,5-dibromo-4-aminopyridine followed by hydrolysis of the resulting diazonium salt. This is a

standard and well-established method for the introduction of a hydroxyl group onto an aromatic

ring.
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Proposed Synthetic Pathway
The proposed two-step synthesis starts from the readily available 4-aminopyridine.

4-Aminopyridine 3,5-Dibromo-4-aminopyridineBromination 3,5-Dibromo-4-pyridinolDiazotization & Hydrolysis

Click to download full resolution via product page

Caption: Proposed synthesis of 3,5-Dibromo-4-pyridinol.

Experimental Protocols
Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

A common method for the dibromination of 4-aminopyridine involves the use of a brominating

agent such as N-bromosuccinimide (NBS).

Materials: 4-aminopyridine, N-bromosuccinimide (NBS), Carbon tetrachloride (CCl₄),

Azobisisobutyronitrile (AIBN - catalyst).

Procedure:

In a three-necked flask, dissolve 4-aminopyridine (1.0 mol) and a catalytic amount of AIBN

in carbon tetrachloride.

At 20°C, add N-bromosuccinimide (2.2 mol) portion-wise.

Stir the reaction mixture at room temperature for 24 hours.

Monitor the reaction by TLC until the starting material and the mono-brominated

intermediate are consumed.

Upon completion, cool the reaction mixture and pour it into additional carbon tetrachloride.

Filter the mixture and wash the filter cake with carbon tetrachloride.

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Recrystallize the crude product from n-hexane to yield white crystals of 3,5-dibromo-4-

aminopyridine.

Step 2: Synthesis of 3,5-Dibromo-4-pyridinol (Proposed)

This proposed protocol is based on the Sandmeyer-type reaction, where the amino group is

converted to a diazonium salt and subsequently displaced by a hydroxyl group through

hydrolysis. A similar procedure is used to synthesize the iodo-analogue.

Materials: 3,5-dibromo-4-aminopyridine, Sulfuric acid (H₂SO₄), Sodium nitrite (NaNO₂),

Water, Ice.

Procedure:

In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine (1.0 mol) in 40-60% sulfuric

acid at 15°C.

Cool the reaction mixture to 0-5°C using an ice-salt bath.

Slowly add a solution of sodium nitrite (1.1-1.5 mol) in water dropwise, maintaining the

temperature between 0-5°C.

After the addition is complete, stir the mixture for an additional 15-30 minutes at the same

temperature.

To facilitate hydrolysis of the diazonium salt, the reaction mixture can be gently warmed or

added to boiling water. The exact conditions would require optimization.

Cool the reaction mixture and pour it into ice water to precipitate the product.

Neutralize the solution carefully with a base (e.g., sodium hydroxide) to a pH of

approximately 6-7.

Filter the precipitate, wash with cold water, and dry.
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The crude 3,5-Dibromo-4-pyridinol can be further purified by recrystallization from a

suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Data (Predicted)
While experimental spectroscopic data for 3,5-Dibromo-4-pyridinol is not readily available in

public databases, the following table summarizes the predicted data based on its chemical

structure and comparison with similar compounds.
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Spectroscopy Predicted Data

¹H NMR

The ¹H NMR spectrum is expected to show a

singlet for the two equivalent protons at the 2

and 6 positions of the pyridine ring. The

chemical shift would likely be in the aromatic

region, influenced by the electron-withdrawing

bromine atoms and the electron-donating

hydroxyl group. A broad singlet for the hydroxyl

proton would also be expected, with its chemical

shift being dependent on the solvent and

concentration.

¹³C NMR

The ¹³C NMR spectrum would be expected to

show three distinct signals corresponding to the

C2/C6, C3/C5, and C4 carbons. The carbon

attached to the hydroxyl group (C4) would be

significantly downfield, while the carbons

attached to the bromine atoms (C3/C5) would

also be deshielded. The C2/C6 carbons would

be at a more upfield position relative to the

substituted carbons.

Mass Spectrometry

The mass spectrum would show a characteristic

isotopic pattern for a compound containing two

bromine atoms (approximately 1:2:1 ratio for M,

M+2, and M+4 peaks). The molecular ion peak

[M]⁺ would be observed at m/z corresponding to

the molecular weight of the compound.

Infrared (IR)

The IR spectrum would be expected to show a

broad absorption band in the region of 3200-

3600 cm⁻¹ corresponding to the O-H stretching

vibration of the hydroxyl group. Characteristic

C=C and C=N stretching vibrations of the

pyridine ring would be observed in the 1400-

1600 cm⁻¹ region. C-Br stretching vibrations

would appear in the lower frequency region of

the spectrum.
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Applications in Drug Development and Research
Halogenated pyridinol scaffolds are of considerable importance in medicinal chemistry. The

bromine atoms in 3,5-Dibromo-4-pyridinol can serve as versatile handles for further chemical

modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-

Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the

synthesis of diverse compound libraries for drug screening.

The pyridinol core itself can participate in crucial hydrogen bonding interactions with biological

targets.[1] The unique electronic and steric properties conferred by the bromine and hydroxyl

groups make 3,5-Dibromo-4-pyridinol an attractive starting material for the development of

new therapeutic agents targeting a variety of diseases.

Logical Workflow for Utilizing 3,5-Dibromo-4-
pyridinol in Research
The following diagram illustrates a logical workflow for researchers and drug development

professionals interested in utilizing 3,5-Dibromo-4-pyridinol.
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Caption: A logical workflow for the use of 3,5-Dibromo-4-pyridinol.
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Conclusion
3,5-Dibromo-4-pyridinol is a valuable, albeit not extensively documented, chemical

intermediate with significant potential in organic synthesis and drug discovery. Its synthesis

from readily available starting materials is feasible through established chemical

transformations. The presence of two bromine atoms and a hydroxyl group on the pyridine ring

provides a rich platform for chemical diversification. This technical guide consolidates the

available information on 3,5-Dibromo-4-pyridinol and provides a framework for its synthesis

and application in research and development, particularly for scientists and professionals in the

pharmaceutical industry. Further research into the biological activities of its derivatives is

warranted to fully explore the therapeutic potential of this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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